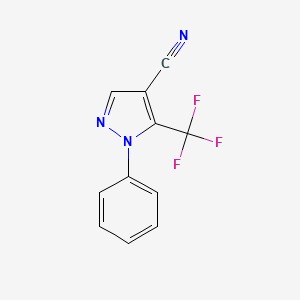

1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group, a trifluoromethyl group, and a carbonitrile group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate, which is then further functionalized to introduce the trifluoromethyl and carbonitrile groups . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scalable solvent-free reactions to enhance yield and reduce environmental impact. Techniques such as palladium-catalyzed cross-coupling reactions are also employed to introduce various substituents efficiently .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The cyano group at position 4 undergoes nucleophilic substitution under basic or catalytic conditions. For example:

-

Reaction with amines : The nitrile group can react with primary or secondary amines to form substituted amidines. Silver triflate (AgOTf) is often used as a catalyst in such reactions, enabling coupling at mild temperatures.

-

Substitution with thiols : Thiols react with the nitrile group to form thioamides, typically requiring microwave-assisted conditions for optimal yields.

Example Reaction:

1 phenyl 5 trifluoromethyl 1H pyrazole 4 carbonitrile+R NH2AgOTf DMF4 R amino 1 phenyl 5 trifluoromethyl 1H pyrazole

Reduction Reactions

The nitrile group is reducible to primary amines or alcohols:

-

Reduction to amine : Using LiAlH₄ or NaBH₄ in THF/EtOH, the nitrile converts to a primary amine, yielding 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-methanamine.

-

Partial reduction : Catalytic hydrogenation (H₂/Pd-C) produces intermediate imines or aldehydes, depending on reaction time and conditions.

Table 1: Reduction Conditions and Outcomes

| Reducing Agent | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF | Amine | 85 | |

| H₂/Pd-C | EtOAc | Aldehyde | 72 |

Oxidation Reactions

The nitrile group can be oxidized to carboxylic acids under strong oxidative conditions:

-

KMnO₄/H₂SO₄ : Converts nitrile to 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

-

CrO₃/H₂O : Similar oxidation pathways yield carboxylic acids with moderate efficiency.

Mechanistic Pathway:

C NKMnO4,Δ COOH

Cycloaddition and Ring-Opening Reactions

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming fused heterocycles. For example:

-

Reaction with nitrile oxides yields pyrazolo[1,5-a]pyrimidines, leveraging the electron-withdrawing effect of the trifluoromethyl group to stabilize intermediates .

Example Reaction:

Pyrazole+R C N O→Pyrazolo 1 5 a pyrimidine+H2O

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring’s reactivity in EAS is modulated by substituents:

-

The trifluoromethyl group at position 5 deactivates the ring, directing electrophiles to position 3 (meta to CF₃). Nitration or sulfonation occurs under strong acidic conditions .

Table 2: EAS Reactions and Regioselectivity

| Electrophile | Conditions | Product Position | Yield (%) | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 h | Position 3 | 68 | |

| SO₃/H₂SO₄ | 100°C, 4 h | Position 3 | 55 |

Functional Group Interconversion

The trifluoromethyl group exhibits unique stability but can undergo limited transformations:

-

Hydrolysis : Under extreme conditions (e.g., NaOH/H₂O₂, 150°C), CF₃ converts to COOH, though yields are low due to steric and electronic hindrance .

-

Halogen Exchange : Reaction with PCl₅ replaces CF₃ with Cl in specialized cases, requiring anhydrous conditions .

Key Findings and Trends

-

Regioselectivity : Substituents (CF₃ and CN) dominate reaction outcomes, favoring substitutions at position 4 (cyano) and electrophilic attacks at position 3.

-

Catalyst Dependency : AgOTf and Pd-C are critical for achieving high yields in substitution and reduction reactions.

-

Stability : The trifluoromethyl group resists most transformations, making it a persistent moiety in derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has been explored for its potential as a therapeutic agent due to its biological activity against various targets:

- Anti-inflammatory Activity : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting its potential use in treating chronic inflammatory diseases. In vitro studies have indicated significant reductions in TNF-alpha release from stimulated macrophages, highlighting its therapeutic promise in inflammatory conditions .

- Anticancer Properties : Research indicates that derivatives of pyrazole compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is critical for developing anticancer agents as it disrupts the mitotic process, making this compound a candidate for further investigation in oncology .

Agrochemicals

The compound's structure allows it to act as a pesticide or herbicide. The trifluoromethyl group is known to enhance the lipophilicity and bioactivity of agrochemical agents, making compounds like this compound effective in pest control applications .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profile of this compound is essential for its development as a therapeutic agent:

- Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics due to the compound's lipophilic nature imparted by the trifluoromethyl group, which may enhance its bioavailability .

- Toxicity Assessments : While showing promising biological activity, toxicity evaluations indicate moderate toxicity levels at high concentrations. Further studies are necessary to understand dose-dependent effects and establish safety profiles for potential therapeutic use .

Mécanisme D'action

The mechanism of action of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The carbonitrile group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- 3-(Trifluoromethyl)pyrazole-4-carboxylic acid

- 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and potential biological activity compared to similar compounds with carboxylic acid or other functional groups .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis pathways, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

The molecular formula of this compound is C11H6F3N3. Its structure includes a pyrazole ring, which is known for its ability to interact with various biological targets.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. In a study, compounds with similar structures demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies show that pyrazole derivatives can inhibit the growth of various bacterial strains, including E. coli and S. aureus. The presence of the trifluoromethyl group enhances the compound's efficacy against these pathogens .

Anticancer Potential

Recent findings suggest that pyrazole derivatives may possess anticancer properties. For instance, compounds derived from similar scaffolds have shown promising results in inhibiting cell proliferation in human tumor cell lines such as HeLa and A375 . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell growth.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of arylhydrazines with carbonitriles under acidic conditions to form the pyrazole core .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. The trifluoromethyl group significantly enhances lipophilicity and bioavailability, which contributes to its potency against various biological targets . Modifications on the phenyl ring can further optimize its pharmacological profile.

Case Studies

- Anti-inflammatory Study : A series of pyrazole derivatives were tested for their anti-inflammatory effects in animal models. The results indicated that compounds similar to this compound exhibited comparable efficacy to indomethacin in reducing inflammation .

- Antimicrobial Testing : In vitro studies showed that certain pyrazole derivatives had significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural modifications led to varying degrees of effectiveness, highlighting the importance of specific substituents on the pyrazole ring .

Propriétés

IUPAC Name |

1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3N3/c12-11(13,14)10-8(6-15)7-16-17(10)9-4-2-1-3-5-9/h1-5,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHQYJAXGRLEEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.